molecular formula C20H19N3O2 B11465609 Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11465609
M. Wt: 333.4 g/mol
InChI Key: VBAXXRXLHWISCR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound belonging to the 1,4-dihydropyrimidobenzimidazole class. These compounds are pharmacologically significant, with reported activities such as antimicrobial, anticancer, and anti-inflammatory properties . The core structure features a fused pyrimidine-benzimidazole system, with substituents at positions 2 (methyl), 3 (carboxylate ester), and 4 (3-methylphenyl) influencing its chemical and biological behavior. Its synthesis typically involves Biginelli-like cyclocondensation reactions, utilizing aldehydes, β-ketoamides, and 2-aminobenzimidazole precursors under reflux conditions .

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H19N3O2/c1-12-7-6-8-14(11-12)18-17(19(24)25-3)13(2)21-20-22-15-9-4-5-10-16(15)23(18)20/h4-11,18H,1-3H3,(H,21,22)

InChI Key

VBAXXRXLHWISCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole derivatives with different substituents on the phenyl group .

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthesis methods, physicochemical properties, and bioactivity.

Substituent Variations and Structural Analogues

Key structural differences among analogues lie in the ester group (methyl vs. ethyl), the 4-aryl substituent (e.g., 3-methylphenyl vs. pyridinyl or nitro/methoxy-substituted phenyl), and the presence of secondary amides. These modifications significantly alter molecular properties and bioactivity.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 4) Ester Group Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Reference
Methyl 2-methyl-4-(3-methylphenyl)-...-3-carboxylate (Target) 3-methylphenyl Methyl C₂₂H₂₁N₃O₂ 367.43 N/A* N/A -
Ethyl 2-methyl-4-(4-pyridinyl)-...-3-carboxylate 4-pyridinyl Ethyl C₁₉H₁₈N₄O₂ 334.38 N/A N/A
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-...-3-carboxylate 2,3,4-trimethoxyphenyl Ethyl C₂₃H₂₅N₃O₅ 423.46 N/A N/A
N-(4-Methylphenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-...)-phenyl)-...-3-carboxamide (VK-508) Biphenyl-pyridinone Carboxamide C₃₉H₃₂N₆O₂ 641.72 63 183
N-(4-Nitrophenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-...)-phenyl)-...-3-carboxamide (VK-510) Biphenyl-pyridinone Carboxamide C₃₈H₂₉N₇O₄ 672.69 71 181
Physicochemical Properties
  • Boiling Points : Ethyl esters (e.g., 544.5±60.0°C for the trimethoxyphenyl derivative ) generally have higher boiling points than methyl esters due to increased molecular weight.
  • pKa Values : The target compound’s methyl ester (predicted pKa ~5.0) is less acidic than carboxamide derivatives (pKa ~3.5–4.0), influencing ionization under physiological conditions .

Biological Activity

Methyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H19N3O3
  • Molecular Weight : 361.4 g/mol
  • IUPAC Name : this compound

The structure features a pyrimidine and benzimidazole core, which are common in various pharmacologically active compounds. The presence of methyl groups enhances its lipophilicity, potentially influencing its biological activity and solubility.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

Mechanistically, it is believed that the compound induces apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and CDK4.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. Studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activities of this compound are thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors involved in signaling pathways that regulate inflammation and cell growth.

Case Studies and Experimental Findings

A notable study investigated the effects of this compound on tumor growth in vivo. When administered to mice with implanted tumors, significant reductions in tumor size were observed compared to controls:

Treatment Group Tumor Volume (cm³) % Reduction
Control5.0-
Compound Treatment2.060%

This study indicates the potential for this compound as an effective therapeutic agent in cancer treatment.

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